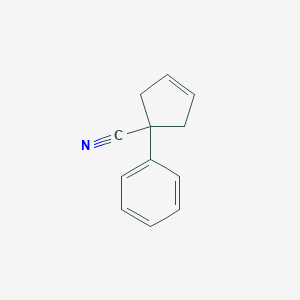

4-Cyano-4-phenylcyclopentene

Description

Structure

3D Structure

Properties

Molecular Formula |

C12H11N |

|---|---|

Molecular Weight |

169.22 g/mol |

IUPAC Name |

1-phenylcyclopent-3-ene-1-carbonitrile |

InChI |

InChI=1S/C12H11N/c13-10-12(8-4-5-9-12)11-6-2-1-3-7-11/h1-7H,8-9H2 |

InChI Key |

UQESECUTDVWJJQ-UHFFFAOYSA-N |

Canonical SMILES |

C1C=CCC1(C#N)C2=CC=CC=C2 |

Origin of Product |

United States |

Synthetic Methodologies and Strategies for 4 Cyano 4 Phenylcyclopentene

Regio- and Stereoselective Synthesis of the Cyclopentene (B43876) Core

The creation of the 4-phenylcyclopentene (B1249595) framework is a key challenge that can be addressed through several powerful carbon-carbon bond-forming reactions. These methods offer pathways to control the placement of the phenyl group and the geometry of the cyclopentene ring.

Ring-Closing Metathesis (RCM) is a prominent and widely utilized strategy for the synthesis of unsaturated rings, including five-membered systems like cyclopentenes. wikipedia.org The reaction employs transition-metal catalysts, most notably those based on ruthenium and molybdenum, to facilitate the intramolecular metathesis of a diene, forming a cycloalkene and releasing a small volatile olefin, typically ethylene (B1197577). wikipedia.org The key intermediate in this process is a metallacyclobutane, which undergoes cycloelimination to yield the product. organic-chemistry.org

The general mechanism, proposed by Chauvin, involves the formation of a metal-carbene complex that engages in a [2+2] cycloaddition with one of the terminal alkenes of the diene substrate. wikipedia.org The resulting metallacyclobutane intermediate can then break apart in a retro-[2+2] cycloaddition to form a new metal-alkylidene and release the first part of the substrate. This new metal complex then reacts intramolecularly with the second alkene, leading to the cyclic product and regeneration of a metal-carbene species that continues the catalytic cycle. wikipedia.orgyoutube.com

For the synthesis of a 4-phenylcyclopentene core, a suitable acyclic diene precursor is required. A logical precursor would be 4-phenyl-1,6-heptadiene. The RCM of this substrate would lead to the formation of 4-phenylcyclopentene and ethylene gas, the removal of which helps drive the reaction to completion. organic-chemistry.org The choice of catalyst is crucial for efficiency and can tolerate a wide range of functional groups. organic-chemistry.org

Interactive Data Table: Common Catalysts for Ring-Closing Metathesis

| Catalyst Name | Generation | Metal | Key Features |

| Grubbs' Catalyst | First | Ruthenium | Good activity, but sensitive to air and moisture. |

| Grubbs' Catalyst | Second | Ruthenium | Higher activity and better stability; tolerates more functional groups. organic-chemistry.org |

| Hoveyda-Grubbs Catalyst | Second | Ruthenium | Features a chelating isopropoxystyrene ligand, offering increased stability and recovery. |

| Schrock's Catalyst | N/A | Molybdenum | Very high activity, particularly for sterically hindered substrates. nih.gov |

| Zhan Catalysts | N/A | Ruthenium | Modified Hoveyda-Grubbs catalysts with enhanced stability and efficiency. |

The vinylcyclopropane-cyclopentene (VCP-CP) rearrangement is a powerful ring-expansion reaction that converts a vinyl-substituted cyclopropane (B1198618) into a cyclopentene. wikipedia.org This isomerization was first discovered in 1959 and has since become a valuable tool in organic synthesis. organicreactions.org The reaction can be initiated thermally, catalyzed by transition metals, or activated photochemically. Mechanistically, the rearrangement can proceed through either a concerted, orbital-symmetry-controlled pericyclic process or a stepwise pathway involving a diradical intermediate. wikipedia.org The operative mechanism is highly dependent on the specific substrate and reaction conditions. wikipedia.org

The thermal VCP-CP rearrangement typically requires high temperatures, with the first reported instance involving pyrolysis at over 400 °C. wikipedia.org The activation energy for the parent rearrangement is approximately 50 kcal/mol. wikipedia.org The reaction is believed to proceed via the cleavage of a cyclopropane carbon-carbon bond, which is the rate-limiting step. wikipedia.org Depending on the stereochemistry of the starting vinylcyclopropane (B126155), the reaction can favor different stereochemical outcomes, providing evidence for both concerted (symmetry-allowed) and stepwise diradical (symmetry-forbidden) pathways. wikipedia.org For the synthesis of the 4-phenylcyclopentene core, a precursor such as 1-phenyl-2-vinylcyclopropane (B231292) could undergo thermal rearrangement, although the high temperatures required might lead to side reactions.

To circumvent the harsh conditions of thermal rearrangements, transition metals such as Pd(0), Rh(I), and Ni(0) are used as catalysts. nih.gov Ni(0) complexes, particularly those with N-heterocyclic carbene (NHC) ligands, have proven to be highly effective for catalyzing VCP-CP rearrangements in unactivated substrates. nih.govacs.org These reactions can often be performed at significantly lower temperatures, with some 1,1-disubstituted substrates rearranging at room temperature. nih.gov However, substrates with 1,2-disubstitution often require elevated temperatures and activation by an aromatic group, a condition relevant to the synthesis of a 4-phenylcyclopentene derivative. acs.org

The mechanism for the Ni(0)-catalyzed reaction is distinct from the thermal pathway and does not involve radicals or zwitterions. nih.govacs.org It is proposed to proceed through a multi-step pathway involving oxidative addition of the nickel catalyst to the cyclopropane ring, followed by a haptotropic shift and finally reductive elimination to yield the cyclopentene product and regenerate the Ni(0) catalyst. nih.govacs.org

Interactive Data Table: Ni(0)-Catalyzed Rearrangement of Vinylcyclopropanes

| Substrate Type | Catalyst System | Temperature | Outcome |

| 1,1-Disubstituted | Ni(COD)₂ / IPr | Room Temp. | Facile rearrangement without activating groups. nih.gov |

| Trisubstituted | Ni(COD)₂ / IPr | 60 °C | Rearrangement requires slightly elevated temperatures. nih.gov |

| 1,2-Disubstituted (Aromatic) | Ni(COD)₂ / IPr | 60 °C | Requires both elevated temperature and an aromatic activating group. acs.org |

| Unactivated | Ni(COD)₂ / IMes | 80-100 °C | IMes ligand shows dramatically lower yield compared to IPr. nih.gov |

IPr = 1,3-Bis(2,6-diisopropylphenyl)imidazol-2-ylidene; IMes = 1,3-Bis(2,4,6-trimethylphenyl)imidazol-2-ylidene; COD = 1,5-Cyclooctadiene.

Photochemical activation provides another mild alternative to thermal conditions for inducing the VCP-CP rearrangement. wikipedia.org This method involves the use of light to promote the vinylcyclopropane to an excited state, from which it can rearrange to the cyclopentene product. This approach has been successfully used to convert vinylcyclopropanes into functionalized cyclopentenes, demonstrating its utility in forming various carbon scaffolds. wikipedia.org

Vinylcyclopropane-Cyclopentene Rearrangements for Cyclic Systems

Introduction of the Nitrile Functionality

Once the 4-phenylcyclopentene core is synthesized, the final step is the introduction of the nitrile (-C≡N) group at the C4 position. This carbon is tertiary, allylic, and benzylic, which influences the choice of reaction. Several methods are available for installing a cyano group.

A classic and direct approach is through a nucleophilic substitution reaction. libretexts.org This would involve creating a precursor with a good leaving group at the C4 position, such as 4-bromo-4-phenylcyclopentene or 4-phenylcyclopenten-4-ol converted to a tosylate. Reaction of this substrate with a cyanide salt, such as sodium or potassium cyanide, in what is known as the Kolbe nitrile synthesis, would yield the desired 4-Cyano-4-phenylcyclopentene. libretexts.org

Alternatively, modern metal-catalyzed methods offer powerful options. Nickel-catalyzed cyanation of allylic alcohols has been shown to be an effective method for producing allylic nitriles. acs.org This strategy could potentially be applied to a 4-phenylcyclopenten-4-ol precursor. Another advanced method is the electrophilic cyanation of organoboron compounds. rsc.org This reaction allows for the construction of allylic quaternary carbon centers via the reaction of γ,γ-disubstituted allylic boranes with a cyano-group source, proceeding with complete allylic transposition. rsc.org This could be a viable, though more complex, pathway to the target molecule.

Nucleophilic Cyanation Strategies

Nucleophilic cyanation is a fundamental method for the introduction of a nitrile group into an organic molecule. This typically involves the reaction of a suitable electrophile with a cyanide salt, such as sodium or potassium cyanide. In the context of synthesizing 4-cyano-4-phenylcyclopentene, this strategy would likely involve a precursor such as a 4-halo-4-phenylcyclopentene or a similar derivative with a good leaving group at the C4 position. The reaction proceeds via an S\textsubscript{N}2 mechanism, where the cyanide anion displaces the leaving group.

While direct nucleophilic substitution on a tertiary carbon center, such as in a 4-halo-4-phenylcyclopentene, can be challenging due to steric hindrance and competing elimination reactions, this approach remains a conceptually straightforward pathway. The success of such a reaction would be highly dependent on the choice of solvent, temperature, and the nature of the leaving group. For instance, the use of a more reactive leaving group, such as a triflate, might facilitate the substitution.

In a related context, the reaction of 5-(chloromethyl)-3-(p-substituted-phenyl)-1,2,4-oxadiazoles with potassium cyanide demonstrates a typical S\textsubscript{N}2 displacement to form the corresponding acetonitrile (B52724) derivatives. beilstein-journals.org Although this example involves a different heterocyclic system, it illustrates the general principle of nucleophilic substitution with a cyanide anion.

It is important to note that while nucleophilic cyanation is a widely used method, its application for the direct synthesis of 4-cyano-4-phenylcyclopentene from a tertiary precursor may be limited. Alternative strategies that avoid the direct S\textsubscript{N}2 reaction at a sterically hindered center are often preferred.

Radical Cyanation Methodologies

Radical cyanation offers an alternative approach to introduce a cyano group, particularly for substrates that are not amenable to nucleophilic substitution. These methods often involve the generation of a radical species that can then react with a cyanide source. One such strategy is the radical-mediated C–H functionalization, which allows for the direct conversion of a C–H bond to a C–CN bond.

For instance, the enantioselective cyanation of benzylic C–H bonds can be achieved via a copper-catalyzed radical relay mechanism. nih.gov This method involves the generation of a benzylic radical, which is then trapped by a copper-cyanide species to afford the desired nitrile. While this has been demonstrated on alkylarene substrates, the principle could potentially be extended to the allylic C-H bonds of a 4-phenylcyclopentene precursor.

Another relevant radical-based approach is the addition of a cyanoalkyl radical to an alkene. The cyanomethyl radical can be generated from acetonitrile and subsequently added to an alkene in a cascade reaction to form cyanated products. acs.org This type of radical addition could be envisioned for the synthesis of precursors to 4-cyano-4-phenylcyclopentene.

Furthermore, enantioselective ring-opening cyanation of cycloketone oxime esters provides a pathway to chiral dinitriles through a radical-mediated process. nih.gov This reaction proceeds via cleavage of a C–C bond to generate a cyanoalkyl radical, which is then trapped enantioselectively. While this method yields dinitriles, it highlights the utility of radical chemistry in forming C–CN bonds in complex cyclic systems.

| Radical Cyanation Approach | Substrate Type | Key Features | Potential Application for 4-Cyano-4-phenylcyclopentene Synthesis |

| Benzylic C–H Cyanation | Alkylarenes | Enantioselective, Copper-catalyzed | Functionalization of a 4-phenylcyclopentene precursor at the benzylic position. |

| Radical Addition to Alkenes | Alkenes | Cascade reactions, Use of acetonitrile as a CN source | Addition of a cyano-containing radical to a cyclopentene derivative. |

| Ring-Opening Cyanation | Cycloketone Oxime Esters | Enantioselective, Formation of chiral dinitriles | Synthesis of functionalized cyclopentane (B165970) precursors with a cyano group. |

Dehydration of Oximes or Amides to Nitriles

The dehydration of primary amides and aldoximes is a classic and reliable method for the synthesis of nitriles. This transformation can be achieved using a wide variety of dehydrating agents. For the synthesis of 4-cyano-4-phenylcyclopentene, this would involve the preparation of the corresponding 4-phenylcyclopentanecarboxamide or 4-phenylcyclopentanecarbaldehyde oxime, followed by dehydration.

The synthesis of the precursor amide could be achieved by standard methods, such as the reaction of the corresponding carboxylic acid with an activating agent followed by treatment with ammonia. The subsequent dehydration can be carried out using reagents like phosphorus pentoxide, thionyl chloride, or trifluoroacetic anhydride.

Similarly, the precursor oxime can be prepared by the condensation of the corresponding aldehyde with hydroxylamine. The dehydration of the oxime to the nitrile can then be effected by various reagents, including acetic anhydride, or more modern catalytic methods.

This two-step sequence, involving the formation of an amide or oxime followed by dehydration, provides a robust and often high-yielding route to nitriles, and is a viable strategy for the synthesis of the target compound.

Palladium- or Nickel-Catalyzed Cross-Coupling with Cyanide Sources

Palladium- and nickel-catalyzed cross-coupling reactions have become powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds, including the introduction of the cyano group. These methods typically involve the reaction of an organic halide or triflate with a cyanide source in the presence of a transition metal catalyst.

For the synthesis of 4-cyano-4-phenylcyclopentene, a suitable precursor would be a 4-halo-4-phenylcyclopentene or 4-phenylcyclopentenyl triflate. The cyanation of aryl and vinyl halides and triflates is well-established. nih.govorganic-chemistry.orgnih.govresearchgate.netrsc.org For example, palladium-catalyzed cyanation of (hetero)aryl chlorides and bromides can be achieved using the non-toxic cyanide source K₄[Fe(CN)₆]·3H₂O. nih.govnih.gov

Nickel-catalyzed cyanations have also been developed and often offer complementary reactivity to palladium systems. For instance, nickel catalysts can be used for the cyanation of aryl triflates using acetonitrile as the cyano source, which is a greener and more economical alternative to traditional cyanide salts. nih.govsjtu.edu.cn These methods have been shown to be effective for a range of aryl halides and triflates, and their application to a vinyl halide or triflate precursor of 4-cyano-4-phenylcyclopentene is a plausible synthetic route.

| Catalyst System | Substrate | Cyanide Source | Key Advantages |

| Palladium | (Hetero)aryl Halides | K₄[Fe(CN)₆]·3H₂O | Use of a non-toxic cyanide source. |

| Palladium | (Hetero)aryl Halides/Triflates | Zn(CN)₂ | Mild reaction conditions. organic-chemistry.org |

| Nickel | Aryl Halides/Triflates | Acetonitrile | Green and economical cyano source. nih.govsjtu.edu.cn |

| Nickel | Aryl Chlorides | Urea | Utilizes a readily available cyano source precursor. nih.gov |

Cycloaddition Reactions in the Synthesis of 4-Cyano-4-phenylcyclopentene Analogues

Cycloaddition reactions are powerful methods for the construction of cyclic molecules in a stereocontrolled manner. In the context of synthesizing analogues of 4-cyano-4-phenylcyclopentene, cycloaddition strategies can provide access to a variety of heterocyclic structures fused to or incorporating the cyclopentane ring.

1,3-Dipolar Cycloadditions Involving Nitrile N-Oxides

The 1,3-dipolar cycloaddition of nitrile oxides with alkenes is a well-established method for the synthesis of Δ²-isoxazolines. chem-station.commdpi.comresearchgate.netnih.govyoutube.com When a cyclopentene derivative is used as the dipolarophile, this reaction leads to the formation of isoxazoline-fused cyclopentane systems. These products can be considered as analogues of 4-cyano-4-phenylcyclopentene, where the cyano and phenyl groups are part of the isoxazoline (B3343090) ring.

The synthesis of Δ²-isoxazoline fused cyclopentane derivatives has been reported, and these compounds have been evaluated for their biological activities. rsc.orgresearchgate.net The reaction typically proceeds with high regioselectivity, and the stereochemical outcome can often be controlled by the choice of reactants and reaction conditions. The nitrile oxides are usually generated in situ from the corresponding oximes or hydroximoyl chlorides. This strategy allows for the creation of complex polycyclic structures containing the cyclopentane core in a single step.

[3+2] Cycloadditions with Donor-Acceptor Cyclopropanes and Nitriles

A formal [3+2] cycloaddition reaction between donor-acceptor (D-A) cyclopropanes and nitriles provides an efficient route to 2,3-dihydropyrroles. nih.govsemanticscholar.org This reaction is typically activated by a Lewis acid, which promotes the cleavage of the cyclopropane ring to form a reactive intermediate that is then intercepted by the nitrile. A variety of aliphatic, aromatic, and α,β-unsaturated nitriles can be used in this transformation, leading to a diverse range of dihydropyrrole products. nih.govsemanticscholar.org

This methodology can be used to synthesize analogues of 4-cyano-4-phenylcyclopentene where the cyclopentene ring is replaced by a dihydropyrrole ring, or where the cyclopentane ring is fused to the dihydropyrrole. The reaction of D-A cyclopropanes with thioketenes also proceeds via a [3+2] cycloaddition to form 2-methylidene tetrahydrothiophenes, further demonstrating the versatility of this approach for the synthesis of five-membered heterocycles. d-nb.infonih.gov

Furthermore, this strategy has been extended to the diversity-oriented synthesis of pyrroles from D-A cyclopropanes and nitriles through a cascade [3+2] cycloaddition, dehydration, and tautomerization sequence. figshare.comresearchgate.net

| Cycloaddition Type | Reactants | Product | Key Features |

| 1,3-Dipolar Cycloaddition | Nitrile Oxide + Cyclopentene | Δ²-Isoxazoline-fused cyclopentane | High regioselectivity, Access to fused heterocyclic systems. rsc.orgresearchgate.net |

| [3+2] Cycloaddition | Donor-Acceptor Cyclopropane + Nitrile | 2,3-Dihydropyrrole | Lewis acid-catalyzed, Access to nitrogen-containing heterocycles. nih.govsemanticscholar.org |

Multicomponent Reactions Leading to Cyano-Substituted Cyclopentenes

One plausible MCR approach for the synthesis of 4-Cyano-4-phenylcyclopentene involves a cascade reaction initiated by a Michael addition. This strategy would utilize a Michael donor containing the phenyl and cyano functionalities, such as phenylacetonitrile (B145931), and a suitable Michael acceptor that can subsequently undergo intramolecular cyclization.

A hypothetical, yet chemically sound, multicomponent reaction for the synthesis of 4-Cyano-4-phenylcyclopentene could involve the reaction of phenylacetonitrile, an α,β-unsaturated ester (e.g., ethyl acrylate), and a source of a one-carbon electrophile in the presence of a suitable base. The reaction would proceed through the following key steps:

Deprotonation: The α-proton of phenylacetonitrile is abstracted by a base to form a resonance-stabilized carbanion.

Michael Addition: The carbanion attacks the β-carbon of the α,β-unsaturated ester in a Michael addition, forming an intermediate enolate.

Intramolecular Cyclization: The enolate then undergoes an intramolecular cyclization, attacking the nitrile carbon to form a five-membered ring.

Tautomerization and Elimination: Subsequent tautomerization and elimination of a suitable leaving group would lead to the formation of the desired 4-Cyano-4-phenylcyclopentene.

The efficiency of such a reaction would be highly dependent on the choice of base, solvent, and reaction conditions.

| Component | Function | Example |

| Phenylacetonitrile | Source of the cyano and phenyl groups, Michael donor | - |

| α,β-Unsaturated Ester | Michael acceptor, forms the cyclopentene backbone | Ethyl acrylate |

| Base | Catalyst for carbanion formation | Sodium ethoxide, DBU |

| Solvent | Reaction medium | Ethanol (B145695), THF, DMF |

Detailed research into similar transformations has shown that the reaction of 1,2-allenic ketones with malononitrile (B47326) or cyanoacetate (B8463686) derivatives can lead to functionalized cyclopentenes through a cascade of nucleophilic substitution, Michael addition, and intramolecular aldol-type reactions. rsc.org While not a direct synthesis of the target molecule, this demonstrates the feasibility of constructing the cyclopentene ring with a cyano substituent via a multicomponent approach.

Green Chemistry Principles in Synthetic Route Design

The design of synthetic routes for compounds like 4-Cyano-4-phenylcyclopentene can be significantly improved by adhering to the twelve principles of green chemistry. nih.gov These principles aim to reduce the environmental impact of chemical processes by minimizing waste, using safer chemicals, and improving energy efficiency. xjenza.org

Atom Economy: One of the key principles of green chemistry is maximizing atom economy, which measures the efficiency of a reaction in incorporating all reactant atoms into the final product. jocpr.comwikipedia.org Multicomponent reactions are inherently more atom-economical than linear syntheses as they combine multiple reactants in a single step, reducing the formation of byproducts. rsc.org In the proposed synthesis of 4-Cyano-4-phenylcyclopentene, a well-designed MCR would strive to incorporate the maximum number of atoms from phenylacetonitrile and the α,β-unsaturated ester into the final product.

Use of Safer Solvents and Auxiliaries: Traditional organic solvents often pose environmental and health risks. everand.com Green chemistry encourages the use of safer alternatives such as water, ethanol, or solvent-free conditions. rsc.orgarkat-usa.org For the synthesis of 4-Cyano-4-phenylcyclopentene, exploring the reaction in greener solvents like ethanol or even under solvent-free conditions using ball milling could significantly improve its environmental profile. rsc.org

Catalysis: The use of catalytic reagents is superior to stoichiometric ones as they are used in smaller amounts and can be recycled, reducing waste. nih.gov The proposed synthesis relies on a catalytic amount of base. The choice of a non-toxic and recyclable catalyst would be a key consideration in a green synthetic design. Organocatalysts, for example, are often metal-free, less toxic, and more stable than their organometallic counterparts. everand.com

Energy Efficiency: Conducting reactions at ambient temperature and pressure reduces energy consumption. rsc.org The development of a synthetic route for 4-Cyano-4-phenylcyclopentene that proceeds efficiently at or near room temperature would be a significant green chemistry achievement. Microwave-assisted synthesis could also be explored as an energy-efficient alternative to conventional heating.

Waste Prevention: The most important principle of green chemistry is the prevention of waste. nih.gov By telescoping multiple reaction steps into a single MCR, the need for intermediate purification is eliminated, which significantly reduces the generation of solvent and solid waste.

| Green Chemistry Principle | Application in the Synthesis of 4-Cyano-4-phenylcyclopentene |

| Prevention | Designing a high-yield, one-pot multicomponent reaction to minimize waste. |

| Atom Economy | Maximizing the incorporation of atoms from starting materials into the final product. jocpr.com |

| Less Hazardous Chemical Syntheses | Using non-toxic reagents and avoiding hazardous intermediates. |

| Designing Safer Chemicals | The target molecule itself should be evaluated for its environmental and toxicological profile. |

| Safer Solvents and Auxiliaries | Employing water, ethanol, or solvent-free conditions instead of hazardous organic solvents. everand.comrsc.org |

| Design for Energy Efficiency | Optimizing the reaction to proceed at ambient temperature and pressure. |

| Use of Renewable Feedstocks | Investigating the use of bio-based starting materials where possible. |

| Reduce Derivatives | Avoiding the use of protecting groups through a convergent MCR strategy. |

| Catalysis | Utilizing a small amount of a recyclable and non-toxic catalyst. nih.gov |

| Design for Degradation | Considering the end-of-life of the product and designing it to be biodegradable. |

| Real-time analysis for Pollution Prevention | Implementing in-process monitoring to prevent the formation of hazardous byproducts. |

| Inherently Safer Chemistry for Accident Prevention | Choosing reagents and conditions that minimize the risk of explosions, fires, and releases. |

By integrating these green chemistry principles into the design of a synthetic route for 4-Cyano-4-phenylcyclopentene, it is possible to develop a process that is not only efficient and high-yielding but also environmentally responsible.

Chemical Reactivity and Transformation Studies

Electrophilic and Nucleophilic Reactivity of the Cyclopentene (B43876) Ring

The double bond in the cyclopentene ring is a site of unsaturation, making it susceptible to addition reactions. Its reactivity is modulated by the electronic effects of the substituents at the allylic C4 position. The electron-withdrawing nature of the nitrile group through induction can slightly deactivate the double bond towards electrophilic attack compared to unsubstituted cyclopentene. Conversely, the bulky phenyl group can introduce steric hindrance, influencing the stereochemical outcome of reactions.

Typical electrophilic additions to the double bond include halogenation and hydrohalogenation. The reaction with electrophiles like bromine (Br₂) would proceed through a bromonium ion intermediate, leading to a trans-dihalogenated product. The approach of the electrophile would likely be favored from the face opposite to the sterically demanding phenyl group.

While the alkene is electron-rich and thus primarily reactive with electrophiles, direct nucleophilic attack on the carbon-carbon double bond is generally unfavorable unless the system is conjugated with a strong electron-withdrawing group, which is not the case in this molecule. Nucleophilic substitution reactions are not characteristic of the alkene itself but could occur at allylic positions if a suitable leaving group were present.

Table 1: Representative Reactions of the Cyclopentene Ring This table is based on general alkene reactivity, adapted for 4-Cyano-4-phenylcyclopentene.

| Reaction Type | Reagents | Expected Product |

|---|---|---|

| Halogenation | Br₂, CH₂Cl₂ | 4,5-Dibromo-1-cyano-1-phenylcyclopentane |

| Hydrohalogenation | HBr | 4-Bromo-1-cyano-1-phenylcyclopentane |

| Epoxidation | m-CPBA | 4-Cyano-4-phenyl-6-oxabicyclo[3.1.0]hexane |

| Catalytic Hydrogenation | H₂, Pd/C | 4-Cyano-4-phenylcyclopentane |

Transformations of the Nitrile Group

The cyano group (-C≡N) is a versatile functional group that can be converted into a variety of other functionalities, significantly expanding the synthetic utility of the parent molecule. chemistrysteps.com

Hydrolysis: The nitrile group can be hydrolyzed under either acidic or basic conditions to yield a carboxylic acid. chemistrysteps.com The reaction proceeds through an amide intermediate, which can sometimes be isolated by using milder reaction conditions. chemistrysteps.comlibretexts.org For instance, heating 4-Cyano-4-phenylcyclopentene in the presence of a strong acid like sulfuric acid and water will ultimately produce 4-Phenyl-4-carboxycyclopentene. google.com

Reduction: The nitrile group is readily reduced to a primary amine. A powerful reducing agent such as lithium aluminum hydride (LiAlH₄) is commonly used for this transformation, which involves the nucleophilic addition of hydride ions to the carbon-nitrogen triple bond. chemistrysteps.comlibretexts.orggoogle.comorganic-chemistry.org Catalytic hydrogenation over catalysts like Raney nickel or platinum oxide is another effective method. google.com These methods would convert 4-Cyano-4-phenylcyclopentene into 4-Phenyl-4-(aminomethyl)cyclopentene. Partial reduction to an aldehyde can be achieved using milder reagents like Diisobutylaluminium hydride (DIBAL-H) at low temperatures. libretexts.org

As detailed above, the nitrile serves as a direct precursor to several key functional groups.

Amides: The partial hydrolysis of the nitrile group affords the corresponding amide, 4-Phenyl-4-carbamoylcyclopentene. This can be achieved using controlled acidic or basic hydrolysis or with reagents like hydrogen peroxide in a basic solution. nih.govorganic-chemistry.org

Carboxylic Acids: Complete hydrolysis under more forcing acidic or basic conditions leads to the formation of 4-Phenyl-4-carboxycyclopentene. chemistrysteps.comgoogle.com

Amines: Reduction with reagents like LiAlH₄ or through catalytic hydrogenation yields the primary amine, 4-Phenyl-4-(aminomethyl)cyclopentene. google.comorganic-chemistry.orgnih.gov

Ketones: The addition of organometallic reagents, such as Grignard reagents or organolithiums, to the nitrile group, followed by aqueous workup, results in the formation of ketones. For example, reaction with methylmagnesium bromide would yield 4-Acetyl-4-phenylcyclopentene after hydrolysis of the intermediate imine. libretexts.org

Table 2: Summary of Nitrile Group Transformations

| Target Functional Group | Reaction Type | Typical Reagents | Product Name |

|---|---|---|---|

| Amide | Partial Hydrolysis | H₂SO₄ (conc.), gentle heat | 4-Phenyl-4-carbamoylcyclopentene |

| Carboxylic Acid | Full Hydrolysis | H₃O⁺, heat or NaOH, H₂O, heat | 4-Phenyl-4-carboxycyclopentene |

| Primary Amine | Reduction | 1. LiAlH₄, Et₂O; 2. H₂O | 4-Phenyl-4-(aminomethyl)cyclopentene |

| Aldehyde | Partial Reduction | 1. DIBAL-H, Toluene, -78°C; 2. H₂O | 4-Formyl-4-phenylcyclopentene |

| Ketone | Grignard Reaction | 1. CH₃MgBr, Et₂O; 2. H₃O⁺ | 4-Acetyl-4-phenylcyclopentene |

Reactivity of the Phenyl Substituent

The phenyl group can undergo reactions characteristic of aromatic compounds, primarily electrophilic substitution, where its reactivity and regioselectivity are influenced by the attached 4-cyanocyclopenten-1-yl group.

Common electrophilic aromatic substitution reactions include:

Nitration: Using a mixture of nitric acid (HNO₃) and sulfuric acid (H₂SO₄) to introduce a nitro (-NO₂) group, likely at the para position.

Halogenation: Reaction with Br₂ or Cl₂ in the presence of a Lewis acid catalyst (e.g., FeBr₃ or AlCl₃) to add a halogen atom.

Sulfonation: Treatment with fuming sulfuric acid (H₂SO₄/SO₃) to install a sulfonic acid (-SO₃H) group. youtube.com

Friedel-Crafts Acylation/Alkylation: Introduction of an acyl or alkyl group using an acyl halide or alkyl halide with a Lewis acid catalyst. youtube.com

Modern synthetic methods allow for the direct functionalization of C-H bonds on aromatic rings using transition metal catalysts. nih.govyoutube.com These reactions provide powerful tools for creating new carbon-carbon and carbon-heteroatom bonds with high efficiency and selectivity. rsc.org While the cyclopentenyl group is not a traditional directing group, conditions can be optimized to achieve functionalization at various positions on the phenyl ring of 4-Cyano-4-phenylcyclopentene. nih.govmdpi.com

Palladium, rhodium, and iridium catalysts are commonly employed for such transformations, enabling reactions like:

Arylation: Coupling with aryl halides or boronic acids.

Alkenylation: Introduction of a vinyl group.

Borylation: Installation of a boryl group, which can then be used in subsequent cross-coupling reactions.

The specific regioselectivity (ortho, meta, or para) of these C-H functionalization reactions depends heavily on the choice of catalyst, ligand, and reaction conditions. nih.gov

Table 3: Potential Reactions of the Phenyl Substituent

| Reaction Type | Reagents | Expected Major Product |

|---|---|---|

| Nitration | HNO₃, H₂SO₄ | 4-Cyano-4-(4-nitrophenyl)cyclopentene |

| Bromination | Br₂, FeBr₃ | 4-(4-Bromophenyl)-4-cyanocyclopentene |

| Friedel-Crafts Acylation | CH₃COCl, AlCl₃ | 4-(4-Acetylphenyl)-4-cyanocyclopentene |

| Ortho C-H Borylation | B₂pin₂, [Ir(cod)OMe]₂ | 4-Cyano-4-(2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)cyclopentene |

Pericyclic Reactions and Rearrangements Involving the Compound

Pericyclic reactions, which proceed through a concerted cyclic transition state, represent a key class of transformations for cyclic systems like 4-Cyano-4-phenylcyclopentene. libretexts.org These reactions, including electrocyclic reactions, cycloadditions, and sigmatropic rearrangements, are often characterized by their high stereospecificity. msu.edu The presence of the phenyl and cyano groups on the cyclopentene ring can significantly influence the feasibility and outcome of these reactions.

Mechanistic Investigations of Thermal Isomerizations

While specific mechanistic studies on the thermal isomerization of 4-Cyano-4-phenylcyclopentene are not extensively documented in the literature, the behavior of analogous cyclic systems provides a framework for predicting potential pathways. Thermal isomerizations of cyclic compounds can proceed through various mechanisms, including diradical intermediates or concerted pericyclic rearrangements. rsc.orgresearchgate.net

For substituted cyclopropanes, for instance, thermal isomerization to alkenes is proposed to occur via the cleavage of a carbon-carbon bond to form a diradical intermediate. researchgate.net In the case of 4-Cyano-4-phenylcyclopentene, a plausible thermal isomerization could involve a msu.edursc.org-sigmatropic shift of a hydrogen atom. However, msu.edursc.org sigmatropic shifts of hydrogen are often thermally forbidden and require harsh conditions or photochemical activation. msu.edu

Another possibility is a vinylcyclopropane-cyclopentene type rearrangement, though this would necessitate the presence of a vinylcyclopropane (B126155) isomer of the target compound. The stereochemistry of such rearrangements is a key focus of investigation in related systems. rsc.org

It is important to note that the thermal stability and isomerization pathways of substituted alkenes can be significantly influenced by the nature and position of substituents. For example, in azobenzene derivatives, the mechanism of thermal cis-trans isomerization (rotation vs. inversion) is highly dependent on solvent polarity and the electronic properties of the substituents. nih.govlongdom.org While not a direct analogue, this highlights the nuanced effects that the phenyl and cyano groups might have on the thermal behavior of 4-Cyano-4-phenylcyclopentene.

Radical Pathways and Cascade Reactions

The cyano group in 4-Cyano-4-phenylcyclopentene can act as a radical acceptor, making the compound a potential participant in radical cascade reactions. rsc.org These reactions are powerful tools for the construction of complex molecular architectures, as they allow for the formation of multiple bonds in a single synthetic operation. nih.gov

A general mechanism for a radical cascade involving a nitrile involves the initial addition of a radical to the carbon-nitrogen triple bond, forming an iminyl radical. This intermediate can then undergo further reactions, such as cyclization or hydrogen atom transfer, to propagate the cascade. rsc.org

In the context of 4-Cyano-4-phenylcyclopentene, a radical cascade could be initiated by the addition of a radical species to the cyclopentene double bond. The resulting carbon-centered radical could then potentially interact with the cyano group, either intramolecularly or with an external radical species. Oxidative radical cascade cyclizations involving acrylamides with a 2-cyano-3-arylaniline moiety have been shown to produce complex polyheterocycles, demonstrating the utility of the cyano group in such transformations. rsc.org

Furthermore, radical-mediated polymerizations involving 1,4-cyano group migration have been reported, suggesting that intramolecular radical translocation of the cyano group is a feasible process that can lead to the formation of new polymeric materials. researchgate.net While not a direct example of a cascade reaction of 4-Cyano-4-phenylcyclopentene itself, this highlights the potential for the cyano group to participate in radical rearrangements.

Stereochemical Control and Regioselectivity in Reactions

The stereochemical and regiochemical outcomes of reactions involving 4-Cyano-4-phenylcyclopentene are of significant interest for synthetic applications. The quaternary carbon atom bearing the phenyl and cyano groups introduces a significant steric and electronic bias that can influence the approach of reagents.

For reactions occurring at the double bond, the facial selectivity (attack from the same or opposite face as the substituents) will be a key determinant of the product's stereochemistry. In related cyclopentene systems, the stereochemical outcome of reactions is often dictated by the existing stereocenters on the ring.

The regioselectivity of reactions, particularly those involving unsymmetrical reagents, will be influenced by the electronic effects of the phenyl and cyano groups. For example, in the reaction of cyanothioacetamide with 2-acetylcyclopentanone, the formation of isomeric pyridine-2(1H)-thiones demonstrates the challenge of controlling regioselectivity in reactions with unsymmetrical substrates. researchgate.net While this is a different reaction type, it underscores the importance of substituent effects in directing the outcome of chemical transformations.

Spectroscopic and Structural Elucidation Methodologies

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment (e.g., ¹H NMR, ¹³C NMR)

NMR spectroscopy is arguably the most powerful tool for determining the structure of organic molecules in solution. By analyzing the chemical shifts, coupling constants, and integration of signals in ¹H and ¹³C NMR spectra, the connectivity of atoms and the electronic environment of the nuclei can be mapped out.

¹H NMR Spectroscopy:

The proton NMR spectrum of 4-Cyano-4-phenylcyclopentene would be expected to show distinct signals for the aromatic protons of the phenyl group and the aliphatic and olefinic protons of the cyclopentene (B43876) ring.

Aromatic Protons: The phenyl group would typically exhibit signals in the aromatic region, approximately between 7.0 and 8.0 ppm. The exact chemical shifts and splitting patterns would depend on the electronic effect of the cyclopentene moiety.

Olefinic Protons: The two protons on the carbon-carbon double bond of the cyclopentene ring would appear as multiplets in the range of 5.5 to 6.5 ppm. Their coupling to each other and to the adjacent allylic protons would provide information about their relative stereochemistry.

Aliphatic Protons: The protons on the saturated carbons of the cyclopentene ring would resonate in the upfield region, likely between 2.0 and 4.0 ppm. The protons on the carbon adjacent to the phenyl and cyano groups would be expected to be deshielded and appear at the lower end of this range.

For comparison, the ¹H NMR spectrum of the related compound 4-Phenylphenol shows aromatic protons in the range of 6.907 to 7.540 ppm. chemicalbook.com In another example, 4-Phenyl-cyclohexanone, the aromatic protons appear around 7.1 to 7.4 ppm, while the aliphatic protons of the cyclohexanone (B45756) ring are observed between 2.0 and 3.2 ppm. spectrabase.com

¹³C NMR Spectroscopy:

The carbon-13 NMR spectrum provides information on the number of unique carbon environments in the molecule.

Cyano Carbon: The carbon of the nitrile group (C≡N) is expected to have a characteristic chemical shift in the range of 110-125 ppm. oregonstate.eduwisc.edu

Aromatic Carbons: The carbons of the phenyl ring would appear in the aromatic region, typically between 125 and 150 ppm. oregonstate.edursc.org The carbon attached to the cyclopentene ring (ipso-carbon) would have a distinct chemical shift.

Olefinic Carbons: The two sp² hybridized carbons of the cyclopentene double bond would resonate between 120 and 140 ppm. oregonstate.edu

Aliphatic Carbons: The sp³ hybridized carbons of the cyclopentene ring, including the quaternary carbon bearing the phenyl and cyano groups, would be found in the upfield region of the spectrum, generally between 30 and 60 ppm. oregonstate.edu

For instance, in bis(4-cyanophenyl) phenyl phosphate, the aromatic carbons are observed in the ¹³C NMR spectrum. sigmaaldrich.com In 4-oxo-1-phenylcyclohexanecarbonitrile, the nitrile carbon appears at a characteristic chemical shift, and the aromatic and aliphatic carbons are also resolved. nih.gov

Predicted ¹H and ¹³C NMR Data for 4-Cyano-4-phenylcyclopentene:

| Assignment | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| Phenyl Protons | 7.2 - 7.6 (m) | 125 - 145 |

| Olefinic Protons | 5.8 - 6.2 (m) | 120 - 140 |

| Allylic Protons | 2.8 - 3.5 (m) | 30 - 50 |

| CH₂ Protons | 2.5 - 3.0 (m) | 30 - 50 |

| Quaternary Carbon | - | 40 - 60 |

| Cyano Carbon | - | 115 - 125 |

Note: This is a predictive table. Actual experimental values may vary.

Infrared (IR) and Raman Spectroscopy for Vibrational Analysis

Vibrational spectroscopy, including both IR and Raman techniques, is used to identify the functional groups present in a molecule by observing their characteristic vibrational frequencies.

Infrared (IR) Spectroscopy:

The IR spectrum of 4-Cyano-4-phenylcyclopentene would be expected to show key absorption bands corresponding to its functional groups.

C≡N Stretch: A sharp, medium-intensity absorption band for the nitrile group should appear in the region of 2260-2240 cm⁻¹. researchgate.net

C=C Stretch (Aromatic): Aromatic ring C=C stretching vibrations typically appear as a series of bands in the 1600-1450 cm⁻¹ region. nih.gov

C=C Stretch (Olefinic): The stretching vibration of the cyclopentene C=C double bond would be expected around 1650-1630 cm⁻¹.

C-H Stretch (Aromatic and Olefinic): Absorptions for sp² C-H stretching are typically found above 3000 cm⁻¹. nih.gov

C-H Stretch (Aliphatic): Absorptions for sp³ C-H stretching are found below 3000 cm⁻¹. nih.gov

The far-infrared spectrum of a related liquid crystal, 4-cyano-4′-n-heptylbiphenyl, reveals a multitude of sharp peaks when aligned, indicating the sensitivity of vibrational modes to molecular organization. rsc.org

Raman Spectroscopy:

Raman spectroscopy provides complementary information to IR spectroscopy. The C≡N and C=C stretching vibrations are typically strong and easily observable in the Raman spectrum.

C≡N Stretch: The nitrile stretch is expected to be a prominent peak in the Raman spectrum, often in a similar region to the IR absorption (around 2250 cm⁻¹). Studies on various cyano-containing compounds show this peak to be sensitive to the molecular environment. researchgate.net

Aromatic Ring Modes: The phenyl ring would show characteristic breathing modes.

C=C Stretch: The cyclopentene double bond stretch would also be Raman active.

The Raman spectra of cyano-ester quinoidal oligothiophenes have been used to probe their electronic and molecular structures, highlighting the utility of this technique for conjugated systems. raco.cat

Expected Vibrational Frequencies for 4-Cyano-4-phenylcyclopentene:

| Functional Group | Vibrational Mode | Expected IR Frequency (cm⁻¹) | Expected Raman Shift (cm⁻¹) |

| Cyano (C≡N) | Stretch | 2260 - 2240 (sharp, medium) | Strong |

| Aromatic C=C | Stretch | 1600 - 1450 (multiple bands) | Strong |

| Olefinic C=C | Stretch | 1650 - 1630 (variable) | Strong |

| Aromatic/Olefinic C-H | Stretch | > 3000 | Medium |

| Aliphatic C-H | Stretch | < 3000 | Medium |

Note: This is a predictive table. Actual experimental values may vary.

Mass Spectrometry for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is a destructive analytical technique that provides information about the molecular weight of a compound and its fragmentation pattern upon ionization. This data is invaluable for confirming the molecular formula and gaining insights into the molecule's structure.

For 4-Cyano-4-phenylcyclopentene (C₁₂H₁₁N), the expected exact mass of the molecular ion [M]⁺• would be approximately 169.0891 g/mol .

The fragmentation of the molecular ion would likely proceed through several pathways, leading to characteristic fragment ions.

Loss of HCN: A common fragmentation pathway for nitriles is the loss of a neutral hydrogen cyanide molecule (27 u), which would result in a fragment ion at m/z 142.

Loss of Phenyl Radical: Cleavage of the bond between the phenyl group and the cyclopentene ring could lead to the loss of a phenyl radical (C₆H₅•, 77 u), resulting in a fragment at m/z 92, or the formation of a stable phenyl cation at m/z 77.

Loss of Cyclopentene-derived fragments: Fragmentation of the cyclopentene ring itself could lead to a variety of smaller fragment ions.

Tropylium (B1234903) Ion: Rearrangement to form the stable tropylium ion (C₇H₇⁺) at m/z 91 is a common feature in the mass spectra of compounds containing a benzyl (B1604629) moiety.

A study on the dissociative ionization of aniline (B41778) showed the formation of cyano-cyclopentadiene ions, indicating the propensity of five-membered rings containing nitrogen to form under mass spectrometric conditions. nih.gov The fragmentation patterns of various organic compounds, including those with aromatic and nitrile functionalities, have been well-documented and provide a basis for predicting the fragmentation of 4-Cyano-4-phenylcyclopentene. libretexts.orgmiamioh.edulibretexts.org

Predicted Major Fragments in the Mass Spectrum of 4-Cyano-4-phenylcyclopentene:

| m/z | Possible Fragment Identity | Neutral Loss |

| 169 | [M]⁺• (Molecular Ion) | - |

| 142 | [M - HCN]⁺• | HCN |

| 92 | [M - C₆H₅]⁺ | C₆H₅• |

| 91 | [C₇H₇]⁺ (Tropylium ion) | C₅H₄N• |

| 77 | [C₆H₅]⁺ (Phenyl cation) | C₆H₆N• |

Note: This is a predictive table based on common fragmentation pathways. Relative intensities would depend on ionization conditions.

X-ray Crystallography for Solid-State Structure Determination (if available)

X-ray crystallography is the definitive method for determining the three-dimensional structure of a crystalline solid at atomic resolution. nih.gov If a suitable single crystal of 4-Cyano-4-phenylcyclopentene could be grown, X-ray diffraction analysis would provide precise information on bond lengths, bond angles, and the conformation of the molecule in the solid state. It would also reveal details about the intermolecular interactions, such as packing arrangements in the crystal lattice.

While no crystal structure for 4-Cyano-4-phenylcyclopentene is currently reported, studies on related cyanophenyl compounds, such as N'-Cyano-N,N'-dimethyl-4-nitrobenzohydrazide researchgate.net and 4-cyano-4′-n-undecyloxybiphenyl researchgate.net, demonstrate the power of this technique in elucidating detailed structural features, including the geometry of the cyano group and the dihedral angles between phenyl rings. The crystal structure of (4RS)-Methyl 4-cyano-4-cyclo-hexyl-4-phenyl-butano-ate also provides insights into the solid-state conformation of a molecule containing a cyano- and phenyl-substituted quaternary carbon. wisc.edu Such data would be invaluable for understanding the structure-property relationships of 4-Cyano-4-phenylcyclopentene.

Theoretical and Computational Investigations

Quantum Chemical Calculations for Mechanistic Elucidation

Quantum chemical calculations are fundamental in elucidating the step-by-step pathways of chemical reactions, identifying transition states, and determining activation energies.

Density Functional Theory (DFT) has become a primary tool for studying reaction mechanisms due to its balance of accuracy and computational cost. For a hypothetical reaction involving 4-Cyano-4-phenylcyclopentene, DFT calculations would be employed to map out the potential energy surface. This involves optimizing the geometries of reactants, products, intermediates, and transition states. The calculated energy differences between these species provide insights into the reaction's feasibility and kinetics. For instance, in cycloaddition reactions, DFT can distinguish between concerted and stepwise pathways by locating the corresponding transition states and intermediates. The choice of functional (e.g., B3LYP, M06-2X) and basis set (e.g., 6-31G(d), cc-pVTZ) is crucial for obtaining reliable results and is often benchmarked against experimental data or higher-level calculations.

Ab Initio Methods: These methods, such as Møller-Plesset perturbation theory (MP2, MP3), solve the Schrödinger equation without empirical parameters. They offer higher accuracy than DFT for certain systems, particularly those where electron correlation is critical. However, their higher computational cost can limit their application to smaller systems or for single-point energy calculations on DFT-optimized geometries.

Semi-Empirical Methods: Methods like MINDO/3 and AM1 are based on Hartree-Fock theory but introduce parameters derived from experimental data to simplify the calculations. This makes them significantly faster than DFT or ab initio methods, allowing for the study of very large molecules or for high-throughput screening. While less accurate, they can be valuable for initial explorations of reaction mechanisms or for systems where higher-level computations are not feasible.

Studies on Electronic Structure and Molecular Orbitals

The electronic structure of 4-Cyano-4-phenylcyclopentene dictates its chemical behavior. Analysis of the molecular orbitals (MOs), particularly the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), is crucial. The energy and shape of the HOMO are related to the molecule's ability to donate electrons (nucleophilicity), while the LUMO relates to its ability to accept electrons (electrophilicity). The HOMO-LUMO energy gap is an indicator of the molecule's kinetic stability and electronic excitation properties. These orbitals' spatial distribution would indicate which atoms are most likely to be involved in reactions. For example, in a potential reaction, the phenyl and cyano groups would significantly influence the electronic distribution and orbital energies.

Conformational Analysis and Molecular Dynamics Simulations

4-Cyano-4-phenylcyclopentene can exist in various conformations due to the flexibility of the cyclopentene (B43876) ring and the rotation of the phenyl group.

Conformational Analysis: Computational methods can be used to identify the stable conformers and the energy barriers for interconversion between them. This is typically done by systematically rotating bonds and calculating the energy at each step to map the potential energy surface.

Molecular Dynamics (MD) Simulations: MD simulations model the atomic motions of the molecule over time by solving Newton's equations of motion. This provides insights into the dynamic behavior of the molecule, including its conformational flexibility and how it interacts with its environment (e.g., solvent). For a molecule like 4-Cyano-4-phenylcyclopentene, MD simulations could reveal the preferred orientation of the phenyl ring relative to the cyclopentene ring in solution.

Prediction of Spectroscopic Parameters and Validation with Experimental Data

Computational chemistry can predict various spectroscopic properties, which can then be compared with experimental spectra for validation of the computational model or to aid in spectral assignment.

NMR Spectroscopy: Chemical shifts (¹H and ¹³C) and coupling constants can be calculated.

IR Spectroscopy: Vibrational frequencies and intensities can be computed. The calculated frequency for the nitrile (-C≡N) stretch, for example, could be compared to experimental IR data to assess the electronic environment of the cyano group.

UV-Vis Spectroscopy: Electronic excitation energies and oscillator strengths can be predicted using methods like Time-Dependent DFT (TD-DFT), providing information about the molecule's absorption spectrum.

Discrepancies between predicted and experimental data can often be resolved by refining the computational model, for instance, by including solvent effects.

Reactivity Descriptors and Selectivity Prediction (e.g., Regioselectivity, Stereoselectivity)

DFT-based reactivity descriptors can predict how a molecule will react.

Global Descriptors: Hardness, softness, and the electrophilicity index provide a general overview of the molecule's reactivity.

Local Descriptors: Fukui functions or condensed-to-atom electrophilic and nucleophilic Parr functions (Pₖ⁺ and Pₖ⁻) can predict which atoms within the molecule are most susceptible to nucleophilic or electrophilic attack. This is crucial for predicting the regioselectivity of reactions like cycloadditions or electrophilic additions to the double bond of the cyclopentene ring.

For stereoselectivity, computational methods can be used to calculate the energies of the transition states leading to different stereoisomeric products. The preferred reaction pathway is the one with the lowest activation energy, and the ratio of products can be estimated from the energy difference between the competing transition states.

Advanced Materials and Polymer Science Research Applications

Role as a Monomer in Polymerization Reactions

4-Cyano-4-phenylcyclopentene serves as a functional monomer that can be incorporated into polymer chains through various polymerization mechanisms. The choice of polymerization technique dictates the resulting polymer's architecture, molecular weight distribution, and properties.

Ring-Opening Metathesis Polymerization (ROMP) is a powerful chain-growth polymerization method for converting strained cyclic olefins into unsaturated polymers. youtube.commdpi.com The driving force for the polymerization of monomers like cyclopentene (B43876) and its derivatives is the release of ring strain. youtube.com This technique is well-known for its high tolerance to a variety of functional groups, allowing for the synthesis of functionalized linear polymers. researchgate.netresearchgate.net The polymerization proceeds via a metal alkylidene catalyst, often based on ruthenium or tungsten, which facilitates a carbon-carbon double bond exchange process. mdpi.com

Polymers derived from functionalized cyclopentenes are attractive materials due to their potential for rubber-like properties and the distinct mechanical and thermal characteristics imparted by the functional groups. researchgate.netresearchgate.net Research has demonstrated the successful ROMP of cyclopentenes bearing ester, hydroxyl, and siloxy functionalities. researchgate.netresearchgate.netrsc.org However, the polymerization of cyclic olefins with certain coordinating groups, such as nitriles, can be challenging. For instance, the attempted ROMP of cyano-substituted cyclooctenes using a specific well-defined ruthenium catalyst was reported to be unsuccessful, likely due to the interaction of the cyano group with the metal center of the catalyst. umn.edu This suggests that the successful ROMP of 4-Cyano-4-phenylcyclopentene would heavily depend on the selection of a robust catalyst system capable of tolerating the nitrile functionality.

Table 1: Overview of ROMP for Functionalized Cycloolefins

| Feature | Description | Relevant Monomers | Catalyst Examples |

|---|---|---|---|

| Mechanism | Chain-growth polymerization of strained cyclic olefins via a metal alkylidene complex. mdpi.com | Cyclobutene (B1205218), Cyclopentene, Norbornene, and their derivatives. youtube.com | Grubbs' Catalysts (1st, 2nd, 3rd Gen), Schrock Catalysts. |

| Driving Force | Release of ring strain in the cyclic monomer. youtube.com | Highly strained rings like norbornene and cyclobutene are ideal. youtube.com | N/A |

| Functional Group Tolerance | Generally high, allowing for direct polymerization of functional monomers. researchgate.net | Ester, alcohol, ketone, bromine, and siloxy-functionalized cycloolefins. researchgate.netumn.edu | Ruthenium-based catalysts are known for their tolerance. researchgate.net |

| Potential Challenges | Certain functional groups, particularly strong Lewis bases like nitriles or epoxides, can coordinate to the metal catalyst and inhibit or prevent polymerization. umn.edu | Cyano-substituted and epoxy-substituted cyclooctenes. umn.edu | (PCy₃)₂Cl₂Ru=CHCH=CPh₂. umn.edu |

Controlled Radical Polymerization (CRP) techniques, such as Reversible Addition-Fragmentation chain-Transfer (RAFT) polymerization and Atom Transfer Radical Polymerization (ATRP), offer precise control over polymer molecular weight, dispersity, and architecture. sigmaaldrich.comnih.gov These methods are advantageous for their compatibility with a wide array of functional monomers and reaction conditions. sigmaaldrich.comcmu.edu

Given its structure, 4-Cyano-4-phenylcyclopentene possesses features that make it potentially suitable for CRP. The phenyl group provides styrenic-like characteristics, and styrenic monomers are readily polymerized by techniques like ATRP and Nitroxide-Mediated Polymerization (NMP). researchgate.netrsc.org Furthermore, the cyano group, while potentially problematic in metathesis polymerization, is generally well-tolerated in radical polymerizations. ATRP has been successfully used to synthesize styrene-acrylonitrile (SAN) copolymers, demonstrating its effectiveness with nitrile-containing monomers. researchgate.net

RAFT polymerization is particularly versatile due to its tolerance of numerous functional groups and its applicability to most monomers that can be polymerized by conventional radical means. sigmaaldrich.comnih.gov The choice of the RAFT agent is critical for controlling the polymerization of specific monomer classes. sigmaaldrich.com For a monomer like 4-Cyano-4-phenylcyclopentene, which combines features of both styrenics ("more-activated monomers") and potentially vinyl nitriles, a carefully selected RAFT agent, such as a trithiocarbonate (B1256668) or an aromatic dithioester, would be required for effective control. sigmaaldrich.com

Table 2: Comparison of RAFT and ATRP for Functional Monomers

| Feature | Reversible Addition-Fragmentation chain-Transfer (RAFT) | Atom Transfer Radical Polymerization (ATRP) |

|---|---|---|

| Control Agent | Thiocarbonylthio compound (e.g., dithioester, trithiocarbonate). nih.gov | Transition metal complex (e.g., CuBr/ligand) and an alkyl halide initiator. mdpi.com |

| Mechanism | Degenerative chain transfer process involving a dormant thiocarbonylthio-terminated polymer chain. | Reversible activation and deactivation of dormant polymer chains via halogen atom transfer. cmu.edu |

| Monomer Scope | Very broad; compatible with most radically polymerizable monomers. sigmaaldrich.com | Broad; effective for styrenes, (meth)acrylates, acrylonitrile. researchgate.net |

| Functional Group Tolerance | Excellent; tolerant of unprotected acidic, basic, and hydroxyl groups. sigmaaldrich.com | Generally tolerant of various polar groups, but can be sensitive to strongly coordinating monomers that deactivate the catalyst. cmu.edu |

| Reaction Conditions | Typically requires a conventional radical initiator (thermal or photo); mild conditions are possible. | Requires careful exclusion of oxygen; catalyst can be sensitive. mdpi.com |

Integration into Polymer Architectures for Specific Functions

The incorporation of functional monomers is a primary strategy for designing polymers with specific, predictable properties. cmu.edu By integrating 4-Cyano-4-phenylcyclopentene into various polymer architectures, such as block, graft, or random copolymers, materials with tailored functionalities can be developed. cmu.edunih.gov

The phenyl and cyano groups are key to the functionality this monomer can impart.

Polarity and Solubility : The highly polar nitrile group can significantly increase the polarity of a polymer, affecting its solubility and interaction with other materials. This is fundamental for applications in coatings, adhesives, and dispersants. cmu.edu

Refractive Index : The presence of the aromatic phenyl ring would be expected to increase the refractive index of the resulting polymer. Copolymers containing styrenic derivatives show an increase in refractive index, a property valuable for optical applications. rsc.org

Thermal Properties : The rigid phenyl group can enhance the thermal stability and increase the glass transition temperature (Tg) of the polymer, making it suitable for applications requiring dimensional stability at elevated temperatures.

Dielectric Properties : The strong dipole moment of the nitrile group can lead to polymers with a high dielectric constant, which is desirable for applications in electronic components like capacitors and insulators.

Through controlled polymerization techniques, it is possible to place these functional units at specific locations within the polymer chain, for example, in distinct blocks of a block copolymer, to create self-assembling nanostructures or functional surfaces. nih.gov

Potential in Liquid Crystalline Materials Development (referencing related cyano-biphenyls)

The development of liquid crystals (LCs) is intrinsically linked to molecular structure, requiring a combination of a rigid core and, often, a terminal polar group. mdpi.com The canonical examples of such molecules are the cyanobiphenyls, such as 4-Cyano-4'-pentylbiphenyl (5CB), which were instrumental in the development of liquid crystal displays (LCDs). mdpi.comwikipedia.org

The structure of 4-Cyano-4-phenylcyclopentene contains key features analogous to those found in classic cyanobiphenyl mesogens:

Rigid Core Element : The phenyl group provides a rigid, planar segment, which is a common component in the mesogenic core of liquid crystals. mdpi.com

Polar Terminal Group : The cyano (nitrile) group is a powerful polar substituent that imparts a strong dipole moment. This feature is crucial in cyanobiphenyls for creating the positive dielectric anisotropy required for the operation of twisted nematic LCDs. mdpi.com

Applications in Conjugated Polymer Systems

Conjugated polymers are characterized by a backbone of alternating single and double bonds, which results in a delocalized π-electron system. This electronic structure is responsible for their unique semiconducting and optical properties, making them central to the field of organic electronics. sigmaaldrich.com

While the polymer resulting from the ROMP of 4-Cyano-4-phenylcyclopentene would have an unsaturated polyolefin backbone, it would not be inherently conjugated. The double bonds in the polypentenamer chain are separated by three single bonds. However, the monomer could serve as a platform for creating conjugated systems through several hypothetical routes:

Post-Polymerization Modification : The double bonds in the polymer backbone could potentially be used as handles for chemical reactions to introduce conjugation.

Copolymerization : Copolymerizing 4-Cyano-4-phenylcyclopentene with other monomers that can induce or participate in conjugation could lead to materials with interesting electronic properties.

Chemical Transformation of the Monomer : The monomer itself could be chemically modified prior to polymerization. For example, synthetic strategies could be employed to transform the cyclopentene ring into a conjugated cyclic system, such as a cyclopentadienyl (B1206354) derivative, which could then be polymerized into a fully conjugated structure.

The pendant phenyl and cyano groups would further modulate the electronic properties of any resulting conjugated polymer, with the cyano group acting as an electron-withdrawing unit.

Precursor for Advanced Organic Electronic Materials

The development of high-performance organic electronic devices, such as organic thin-film transistors (OTFTs) and organic solar cells (OSCs), relies heavily on the design of novel organic semiconductors. rsc.orgresearchgate.net A significant challenge in this field is the creation of stable and efficient n-type (electron-transporting) materials. rsc.org

The molecular structure of 4-Cyano-4-phenylcyclopentene makes it a promising precursor for such materials. The cyano group is a very strong electron-withdrawing group, and its incorporation into organic molecules is a proven strategy for developing n-type semiconductors. rsc.org Attaching cyano groups to a conjugated core lowers the energy of the frontier molecular orbitals, particularly the Lowest Unoccupied Molecular Orbital (LUMO). rsc.org A deep-lying LUMO is essential for efficient electron injection and transport and for providing stability against oxidation in air.

Therefore, 4-Cyano-4-phenylcyclopentene can be viewed as a valuable building block for synthesizing larger, more complex organic molecules or polymers for electronic applications. The phenyl-cyano moiety could be incorporated into larger conjugated systems, such as those based on indenofluorene or benzothiadiazole, to create high-performance n-type semiconductors for use in CMOS-like logic circuits and other advanced electronic devices. rsc.orgsigmaaldrich.com

Table of Mentioned Chemical Compounds

| Compound Name |

|---|

| 4-Cyano-4-phenylcyclopentene |

| 4-Cyano-4'-pentylbiphenyl (5CB) |

| Acrylonitrile |

| Benzothiadiazole |

| Cyclopentadiene |

| Cyclopentene |

| Indenofluorene |

| Norbornene |

| Styrene |

| Tungsten |

Future Research Directions and Perspectives

Development of Novel and Sustainable Synthetic Routes

Currently, there is a notable absence of established, high-yielding synthetic protocols specifically for 4-Cyano-4-phenylcyclopentene in the public domain. This presents a compelling opportunity for synthetic chemists to devise innovative and sustainable methods for its preparation. Future research should prioritize the development of catalytic, atom-economical, and environmentally benign synthetic strategies.

Key areas of focus could include:

Transition-Metal Catalyzed Cyclizations: Investigating novel transition-metal-catalyzed [3+2] or other cycloaddition reactions could provide direct and efficient access to the 4,4-disubstituted cyclopentene (B43876) core.

Photochemical and Electrochemical Methods: The use of light or electricity to promote key bond-forming steps could offer green alternatives to traditional thermal methods.

Bio-inspired and Enzymatic Synthesis: Exploring enzymatic or chemo-enzymatic approaches could lead to highly selective and sustainable routes to chiral, non-racemic 4-Cyano-4-phenylcyclopentene.

Flow Chemistry: The development of continuous flow processes could enable safer, more scalable, and efficient production of the target compound.

A comparative table of potential synthetic approaches is presented below:

| Synthetic Strategy | Potential Advantages | Potential Challenges |

| Transition-Metal Catalysis | High efficiency, selectivity, and functional group tolerance. | Catalyst cost and toxicity, optimization of reaction conditions. |

| Photochemical Synthesis | Mild reaction conditions, unique reactivity patterns. | Specialized equipment, potential for side reactions. |

| Electrochemical Synthesis | Avoids stoichiometric reagents, can be powered by renewable energy. | Electrode material selection, electrolyte optimization. |

| Enzymatic Synthesis | High stereoselectivity, environmentally friendly. | Enzyme availability and stability, substrate scope limitations. |

| Flow Chemistry | Enhanced safety and scalability, precise process control. | Initial setup cost, potential for clogging. |

Exploration of Unprecedented Reactivity Profiles

The unique structural amalgamation within 4-Cyano-4-phenylcyclopentene suggests a diverse and potentially unprecedented reactivity profile. The interplay between the strained cyclopentene ring, the electron-withdrawing nitrile group, and the aromatic phenyl ring could give rise to novel chemical transformations.

Future investigations should aim to:

Probe the Reactivity of the Cyclopentene Olefin: Systematically study its participation in various addition reactions (e.g., hydrogenation, halogenation, epoxidation) and cycloadditions (e.g., Diels-Alder, 1,3-dipolar cycloadditions).

Functionalization of the Nitrile Group: Explore the transformation of the cyano moiety into other valuable functional groups, such as amines, amides, carboxylic acids, and tetrazoles, which would significantly expand the synthetic utility of the scaffold.

Reactions at the Allylic and Benzylic Positions: Investigate selective functionalization at the positions allylic to the double bond and benzylic to the phenyl group, which are often susceptible to radical or oxidative transformations.

Rational Design for Tailored Molecular Architectures

The 4-Cyano-4-phenylcyclopentene scaffold serves as an excellent starting point for the rational design of more complex and functionally tailored molecules. By systematically modifying the phenyl ring and the cyclopentene core, a diverse library of derivatives can be generated with fine-tuned properties.

Strategies for rational design include:

Substitution on the Phenyl Ring: Introducing various electron-donating or electron-withdrawing substituents onto the phenyl ring can modulate the electronic properties of the entire molecule, impacting its reactivity and potential biological activity.

Modification of the Cyclopentene Ring: Introducing additional substituents or fusing the cyclopentene ring with other cyclic systems can lead to novel three-dimensional structures with distinct steric and conformational properties.

Bioisosteric Replacement: Replacing the phenyl group or the cyano group with other bioisosteres could lead to derivatives with improved pharmacological profiles. The principles of rational drug design, as seen in the development of inhibitors for enzymes like tyrosinase and PARP1, can be applied here. nih.govnih.gov

Interdisciplinary Applications in Emerging Fields

The unique electronic and structural features of 4-Cyano-4-phenylcyclopentene and its derivatives make them attractive candidates for a range of interdisciplinary applications.

Medicinal Chemistry: The rigid cyclopentene scaffold is valuable for positioning the phenyl and cyano groups in specific orientations, which could be beneficial for binding to biological targets. The design of novel anticancer agents often involves rigid scaffolds to enhance binding affinity and selectivity. prepchem.comnih.gov The nitrile group, a common feature in many pharmaceuticals, can participate in key hydrogen bonding interactions.

Materials Science: The combination of a chromophoric phenyl group and a polar nitrile group suggests potential applications in the development of novel organic materials with interesting optical and electronic properties. For instance, cyano-substituted organic molecules have been explored for their aggregation-induced emission and mechanofluorochromic properties. mdpi.com

Polymer Chemistry: The cyclopentene moiety could potentially undergo ring-opening metathesis polymerization (ROMP) to produce polymers with unique properties conferred by the pendant 4-cyano-4-phenyl groups.

Computational Guidance for Experimental Design and Discovery

In silico methods are indispensable tools for accelerating the discovery and development of new chemical entities. Computational chemistry can provide valuable insights into the properties and reactivity of 4-Cyano-4-phenylcyclopentene, thereby guiding experimental efforts.

Computational studies could focus on:

Quantum Chemical Calculations: Predicting spectroscopic properties (NMR, IR, UV-Vis), molecular orbital energies, and charge distributions to understand the electronic structure and reactivity.

Reaction Mechanism Elucidation: Modeling potential reaction pathways to predict the feasibility and selectivity of proposed synthetic routes and chemical transformations.

Molecular Docking and Dynamics: Simulating the interaction of 4-Cyano-4-phenylcyclopentene derivatives with biological targets to predict binding affinities and modes, thus prioritizing compounds for synthesis and biological evaluation. Such in silico screening has been effectively used in the design of various bioactive molecules. prepchem.com

Prediction of Material Properties: Calculating properties such as polarizability, hyperpolarizability, and solid-state packing to assess the potential of derivatives for applications in materials science.

The synergy between computational predictions and experimental validation will be crucial for unlocking the full potential of the 4-Cyano-4-phenylcyclopentene scaffold in a time- and resource-efficient manner.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.